molecular formula C11H18N4O B1484098 2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol CAS No. 2029510-20-9

2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol

Cat. No.: B1484098
CAS No.: 2029510-20-9
M. Wt: 222.29 g/mol
InChI Key: LFCUMWHWIJGIMB-UHFFFAOYSA-N
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Description

2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A class of compounds similar to 2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol, known as quinazoline derivatives, has been synthesized and evaluated for their antimicrobial properties. These derivatives have shown significant antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas, highlighting their potential in antimicrobial research (Kale & Durgade, 2017).

Alternative Synthesis Routes

Research has been conducted on alternative synthesis routes for compounds with a similar structure to this compound. One study presents a method for achieving a target compound through coupling between specific carboxamide and ethan-1-ol derivatives, which may offer insights into novel synthesis pathways for similar compounds (Shahinshavali et al., 2021).

Anticancer Activity Evaluation

Piperazine derivatives, structurally related to this compound, have been synthesized and evaluated for their anticancer activity. Such compounds have shown promise in inhibiting cancer cell growth, indicating potential applications in cancer research and treatment (Kumar et al., 2013).

Neuropharmacological Potential

Compounds featuring the piperazine and pyridine moieties, similar to this compound, have been studied for their neuropharmacological potential, including their ability to facilitate learning and memory in animal models. This suggests potential applications in treating cognitive disorders (Li Ming-zhu, 2012).

Biochemical Analysis

Biochemical Properties

2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives, including this compound, have been shown to inhibit certain kinases, which are enzymes that play crucial roles in cell signaling pathways . The compound’s interaction with these enzymes can lead to the modulation of various biochemical processes, making it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been found to exhibit antiproliferative effects on cancer cells, indicating their potential as anticancer agents . The compound’s ability to modulate gene expression and cell signaling pathways highlights its importance in cellular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with kinases can result in the inhibition of these enzymes, thereby affecting downstream signaling pathways . Additionally, changes in gene expression induced by the compound can further modulate cellular functions, making it a versatile tool in molecular biology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but it can degrade under certain conditions . Long-term exposure to the compound has been observed to have sustained effects on cellular functions, including prolonged inhibition of specific enzymes and persistent changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as inhibition of tumor growth in cancer models . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways in cells . Understanding these pathways is crucial for optimizing the compound’s use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution patterns are important for understanding its pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanisms of action and optimizing its use in research and therapeutic applications.

Properties

IUPAC Name

2-[1-(6-aminopyridazin-3-yl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c12-10-1-2-11(14-13-10)15-6-3-9(4-7-15)5-8-16/h1-2,9,16H,3-8H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCUMWHWIJGIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.